2,2',3,3',4,6,6'-Heptachlorobiphenyl
Overview
Description
2,2’,3,3’,4,6,6’-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, characterized by the presence of seven chlorine atoms attached to a biphenyl structure. This compound is part of a larger group of synthetic organic chemicals known for their environmental persistence and potential health hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,6,6’-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process requires the use of chlorine gas and a catalyst, often ferric chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,4,6,6’-Heptachlorobiphenyl, was historically conducted through batch processes in large reactors. The reaction conditions were carefully monitored to achieve the desired degree of chlorination, resulting in a mixture of PCB congeners .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,3’,4,6,6’-Heptachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated biphenylols and other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Halogen exchange reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions include various chlorinated biphenylols, less chlorinated biphenyls, and biphenyl derivatives with different functional groups .
Scientific Research Applications
2,2’,3,3’,4,6,6’-Heptachlorobiphenyl has been extensively studied for its environmental and biological impacts. Its applications in scientific research include:
Environmental Chemistry: Used as a model compound to study the behavior and fate of PCBs in the environment.
Toxicology: Investigated for its toxic effects on living organisms, including its potential to cause cancer and disrupt endocrine functions.
Analytical Chemistry: Employed as a standard in the development and validation of analytical methods for detecting PCBs in environmental samples.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,6,6’-Heptachlorobiphenyl involves its interaction with cellular receptors and enzymes. It can activate the aryl hydrocarbon receptor (AhR), leading to the induction of phase I and phase II xenobiotic metabolizing enzymes, such as cytochrome P450 enzymes. These enzymes play a crucial role in the biotransformation and detoxification of xenobiotics .
Comparison with Similar Compounds
- 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl
- 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl
- 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl
- 2,2’,3,3’,4,4’-Hexachlorobiphenyl
Comparison: 2,2’,3,3’,4,6,6’-Heptachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Compared to other heptachlorobiphenyls, it may exhibit different toxicological profiles and environmental behaviors .
Properties
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,3,6-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-2-5(14)10(17)8(4)9-6(15)3-7(16)11(18)12(9)19/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMYRFJAJNYBRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074161 | |
Record name | 2,2',3,3',4,6,6'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-65-7 | |
Record name | 2,2',3,3',4,6,6'-Heptachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,6,6'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,6,6'-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V6Y9402K1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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